![molecular formula C10H9N5S B184340 N-(thiophen-2-ylmethyl)-7H-purin-6-amine CAS No. 525-81-5](/img/structure/B184340.png)
N-(thiophen-2-ylmethyl)-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-ylmethyl)-7H-purin-6-amine, also known as 2-TM-6-AP, is a purine derivative which has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of study, including neuroscience, cancer research, and drug discovery.
Wirkmechanismus
The mechanism of action of N-(thiophen-2-ylmethyl)-7H-purin-6-amine is not fully understood, but it is believed to act on various molecular targets within cells. It has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-(thiophen-2-ylmethyl)-7H-purin-6-amine can have various biochemical and physiological effects on cells and organisms. It has been shown to increase the levels of certain neurotransmitters in the brain, which may improve cognitive function and memory. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(thiophen-2-ylmethyl)-7H-purin-6-amine in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, its potential applications in various areas of study make it a versatile compound for researchers. However, one limitation is its relatively high cost compared to other compounds used in research.
Zukünftige Richtungen
There are several potential future directions for the study of N-(thiophen-2-ylmethyl)-7H-purin-6-amine. In neuroscience, further research could focus on its potential as a treatment for cognitive disorders such as Alzheimer's disease. In cancer research, studies could investigate the mechanisms by which it inhibits cancer cell growth, with the goal of developing more effective cancer treatments. Additionally, further research could explore the use of N-(thiophen-2-ylmethyl)-7H-purin-6-amine as a lead compound for the development of new drugs in various areas of study.
Synthesemethoden
The synthesis of N-(thiophen-2-ylmethyl)-7H-purin-6-amine involves the reaction of 2-(bromomethyl)thiophene with 6-amino-7H-purine in the presence of a palladium catalyst. This process has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(thiophen-2-ylmethyl)-7H-purin-6-amine has been used in scientific research as a potential therapeutic agent for various diseases. In neuroscience, it has been studied for its ability to enhance cognitive function and memory. In cancer research, it has shown potential as an inhibitor of cancer cell growth. Additionally, it has been used in drug discovery as a lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
525-81-5 |
---|---|
Produktname |
N-(thiophen-2-ylmethyl)-7H-purin-6-amine |
Molekularformel |
C10H9N5S |
Molekulargewicht |
231.28 g/mol |
IUPAC-Name |
N-(thiophen-2-ylmethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H9N5S/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15) |
InChI-Schlüssel |
JYIRPMVEWLTUGX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC2=NC=NC3=C2NC=N3 |
Kanonische SMILES |
C1=CSC(=C1)CNC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.